triethylamine methyl (2S)-3-hydroxy-2-[(triphenylmethyl)amino]propanoate
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Overview
Description
Triethylamine methyl (2S)-3-hydroxy-2-[(triphenylmethyl)amino]propanoate is a complex organic compound that features a combination of triethylamine, a hydroxy group, and a triphenylmethyl-protected amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of triethylamine methyl (2S)-3-hydroxy-2-[(triphenylmethyl)amino]propanoate typically involves multiple steps. One common method starts with the protection of the amino group using a triphenylmethyl (trityl) group. This is followed by the esterification of the hydroxy group with triethylamine and methylation to form the final compound. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) for the esterification process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Triethylamine methyl (2S)-3-hydroxy-2-[(triphenylmethyl)amino]propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The triphenylmethyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Acidic conditions using trifluoroacetic acid (TFA) can facilitate the removal of the triphenylmethyl group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the ester group would produce an alcohol.
Scientific Research Applications
Triethylamine methyl (2S)-3-hydroxy-2-[(triphenylmethyl)amino]propanoate has several applications in scientific research:
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of polymers and as a stabilizer in various chemical processes.
Mechanism of Action
The mechanism of action of triethylamine methyl (2S)-3-hydroxy-2-[(triphenylmethyl)amino]propanoate involves its interaction with specific molecular targets. The triphenylmethyl group provides steric protection, allowing selective reactions at other functional sites. The hydroxy and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
Triethylamine: A simpler amine used as a base in organic synthesis.
Triphenylmethyl chloride: Used as a protecting group for alcohols and amines.
Methyl (2S)-3-hydroxy-2-aminopropanoate: A simpler ester without the triphenylmethyl protection.
Uniqueness
Triethylamine methyl (2S)-3-hydroxy-2-[(triphenylmethyl)amino]propanoate is unique due to the combination of its functional groups, which provide both reactivity and stability. The triphenylmethyl group offers steric protection, while the triethylamine and hydroxy groups enhance its versatility in various chemical reactions .
Properties
IUPAC Name |
N,N-diethylethanamine;methyl (2S)-3-hydroxy-2-(tritylamino)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO3.C6H15N/c1-27-22(26)21(17-25)24-23(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20;1-4-7(5-2)6-3/h2-16,21,24-25H,17H2,1H3;4-6H2,1-3H3/t21-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXNVUZBOOBARTO-BOXHHOBZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC.COC(=O)C(CO)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CC.COC(=O)[C@H](CO)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H38N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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